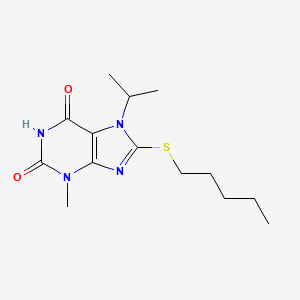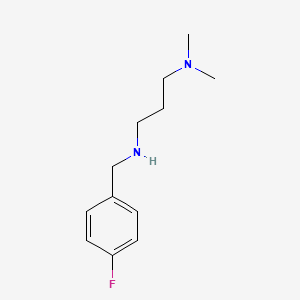
N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is an organic compound characterized by the presence of a fluorobenzyl group attached to a dimethylpropane diamine backbone
Mechanism of Action
Target of Action
The primary target of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, also known as [3-(dimethylamino)propyl][(4-fluorophenyl)methyl]amine, is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
The compound interacts with its target, Beta-secretase 1, leading to changes in the proteolytic processing of APP
Biochemical Pathways
The affected pathway is the proteolytic processing of APP by Beta-secretase 1 . This process is crucial in the generation of A-beta peptide sequence, which is implicated in neurodegenerative disorders .
Pharmacokinetics
The related compound 4-(4-fluorobenzyl)piperidine has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance
Result of Action
Given its target, it is likely that it affects the generation of a-beta peptide sequence, which could have implications for neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 4-fluorobenzylamine with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler analog with similar chemical properties but lacking the dimethylpropane diamine backbone.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different reactivity and applications.
3-Fluorobenzylamine: Similar structure but with the fluorine atom in a different position on the benzyl ring.
Uniqueness
N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific combination of a fluorobenzyl group and a dimethylpropane diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMYTHOWTVQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
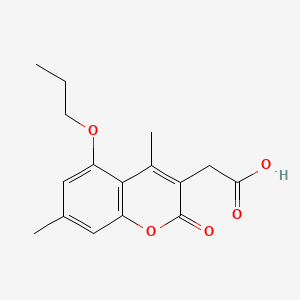
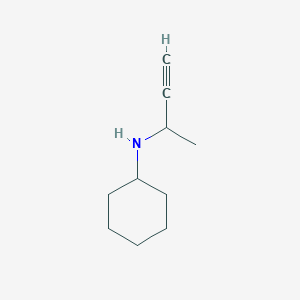
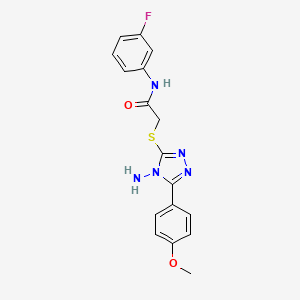
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2740494.png)
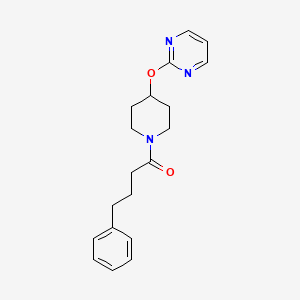
![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)
![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2740498.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/new.no-structure.jpg)
![1-cyclohexyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2740502.png)
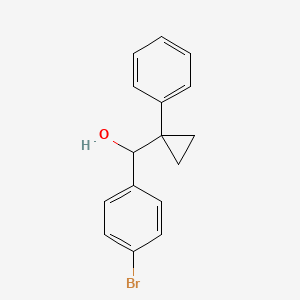
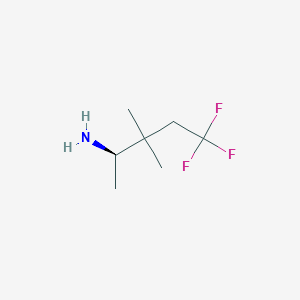
![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)
